Mal-PEG12-NHS ester
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Overview
Description
Mal-PEG12-NHS ester is a polyethylene glycol (PEG) derivative containing a maleimide group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG12-NHS ester typically involves the reaction of a PEG derivative with a maleimide group and an NHS ester groupThe reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified using chromatographic techniques and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG12-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups (-SH) to form thioether bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature. Common reagents include primary amines such as lysine residues on proteins.
Addition Reactions: Conducted in aqueous buffers at neutral to slightly basic pH.
Major Products Formed
Substitution Reactions: The major product is a PEGylated amide derivative.
Addition Reactions: The major product is a PEGylated thioether derivative.
Scientific Research Applications
Mal-PEG12-NHS ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Employed in the modification of proteins, peptides, and oligonucleotides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors
Mechanism of Action
The mechanism of action of Mal-PEG12-NHS ester involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of the PEG spacer to various biomolecules, enhancing their solubility, stability, and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- NHS-dPEG-Mal
- Mal-PEG NHS ester
- NHS-PEO-Maleimide
- Succinimidyl-dPEG-maleimide
- Succinimide-Maleimide PEG
Uniqueness
Mal-PEG12-NHS ester is unique due to its specific combination of a maleimide group and an NHS ester group, along with a PEG spacer of defined length. This combination allows for precise and efficient conjugation to both amine and thiol groups, making it highly versatile for various bioconjugation applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58N2O18/c38-31-1-2-32(39)36(31)6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-54-30-29-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-35(42)55-37-33(40)3-4-34(37)41/h1-2H,3-30H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDVLWOHCQFWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58N2O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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